4,4'-(Cyclohexylphosphinediyl)bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Cyclohexylphosphinediyl)bis(N,N-dimethylaniline) is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexylphosphine group linked to two N,N-dimethylaniline moieties, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Cyclohexylphosphinediyl)bis(N,N-dimethylaniline) typically involves the reaction of cyclohexylphosphine with N,N-dimethylaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Cyclohexylphosphinediyl)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can modify the cyclohexylphosphine group.
Substitution: The aromatic rings in the N,N-dimethylaniline moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4,4’-(Cyclohexylphosphinediyl)bis(N,N-dimethylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,4’-(Cyclohexylphosphinediyl)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways. The cyclohexylphosphine group can coordinate with metal ions, influencing various catalytic processes. The N,N-dimethylaniline moieties can participate in electron transfer reactions, affecting the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but with a methylene bridge instead of a cyclohexylphosphine group.
4,4’-Vinylidenebis(N,N-dimethylaniline): Contains a vinylidene bridge, offering different reactivity and applications.
Uniqueness
4,4’-(Cyclohexylphosphinediyl)bis(N,N-dimethylaniline) is unique due to the presence of the cyclohexylphosphine group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in catalysis and material science.
Properties
Molecular Formula |
C22H31N2P |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-[cyclohexyl-[4-(dimethylamino)phenyl]phosphanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C22H31N2P/c1-23(2)18-10-14-21(15-11-18)25(20-8-6-5-7-9-20)22-16-12-19(13-17-22)24(3)4/h10-17,20H,5-9H2,1-4H3 |
InChI Key |
TURRLITWYSCART-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.